Prazepam-D5

Catalog No.
S1779668
CAS No.
152477-89-9
M.F
C19H17ClN2O
M. Wt
329.839
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazepam-D5

CAS Number

152477-89-9

Product Name

Prazepam-D5

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H17ClN2O

Molecular Weight

329.839

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N

SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Synonyms

7-Chloro-1-(cyclopropylmethyl)-1,3-dihydro-5-(phenyl-d5)-2H-1,4-Benzodiazepin-2-one; 1-(Cyclopropylmethyl)-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one-d5; 1-Cyclopropylmethyl-5-phenyl-7-chloro-1H-1,4-benzodiazepin-2(3H)-one-d5; Centrax-d

Toxicology

Application Summary: Prazepam-D5 is used as an internal standard in toxicology screening procedures . It helps in the identification and quantification of drugs and toxic substances in biological samples like urine and plasma .

Method of Application: Samples (1 mL of urine or 0.5 mL of plasma) are spiked with 0.1 mL of an internal standard solution at a concentration of 1 μg/mL (Chlorpromazine-D3, Haloperidol-D4 and Prazepam-D5) and diluted with 2 mL of 0.1 M phosphate buffer pH 6.0 . The resulting mix is extracted with a solid-phase extraction (SPE) procedure prior to analysis .

Results or Outcomes: The use of Prazepam-D5 as an internal standard in LC-MS/MS screening methodology provides specific and sensitive analysis of drugs and toxic substances . The benefits of this methodology include a simple sample preparation procedure, ease of adding new compounds to the screening method, and fewer limitations based on compound volatility and thermal stability .

Analytical Chemistry

Application Summary: Prazepam-D5 is used in the development of ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) methods to quantitate benzodiazepines, zolpidem, and zopiclone in serum and plasma .

Method of Application: An Acquity UPLC with a TQ Detector and BEH C18 column is used after liquid–liquid extraction . The injection-to-injection run time is 7.5 min .

Results or Outcomes: The UPLC–MS-MS method using Prazepam-D5 provides fast, reliable, and sensitive results for the quantification of benzodiazepines and hypnotics in serum and plasma . For authentic patient specimens (n = 48, 76 positive results), there was excellent correlation between the UPLC–MS-MS results and the previous method .

Psychiatry and Psychology

Application Summary: Benzodiazepines, including Prazepam-D5, are important therapeutic options in psychiatric practice . They are used as treatments of choice for acute situational anxiety, chronic anxiety disorders, insomnia, alcohol withdrawal syndromes, and catatonia .

Method of Application: The specific method of application can vary depending on the condition being treated. Generally, these medications are administered orally, with dosages adjusted based on the patient’s response and tolerance .

Results or Outcomes: Benzodiazepines have been found to be effective in managing various psychiatric conditions.

Treatment Resistant Bipolar Depression (TRBD)

Method of Application: The specific method of application can vary depending on the individual patient’s needs and the specific medication being used. Generally, these medications are administered orally, with dosages adjusted based on the patient’s response and tolerance .

Results or Outcomes: Benzodiazepines have been found to be effective in managing symptoms of bipolar depression.

Prazepam-D5 is a deuterated derivative of prazepam, a benzodiazepine compound known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The chemical formula for Prazepam-D5 is C₁₉H₁₇ClN₂O, with the inclusion of five deuterium atoms replacing hydrogen atoms in the structure. This modification enhances its stability and provides distinct mass spectrometric characteristics, making it particularly useful in analytical chemistry for quantifying prazepam in biological samples.

Similar to its non-deuterated counterpart:

  • Oxidation: This compound can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert Prazepam-D5 to its desmethyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogenation and other substitution reactions can modify the benzene ring or functional groups within the molecule.

The major products from these reactions include N-oxide derivatives, desmethyl derivatives, and halogenated derivatives .

Prazepam-D5 primarily functions as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This action enhances GABAergic neurotransmission, leading to decreased neuronal excitability. The compound exhibits significant effects such as:

  • Anxiolysis: Reduction of anxiety symptoms.
  • Anticonvulsant Effects: Diminishing seizure activity.
  • Sedation: Inducing a calming effect.
  • Muscle Relaxation: Reducing muscle tension.

The pharmacokinetics of Prazepam-D5 involve hepatic metabolism, with its primary active metabolite being desmethyldiazepam, which contributes significantly to its therapeutic effects .

The synthesis of Prazepam-D5 involves incorporating deuterium into the prazepam molecule. Common methods include:

  • Catalytic Hydrogen-Deuterium Exchange: This method utilizes deuterium gas in the presence of catalysts like palladium on carbon under controlled conditions.
  • Industrial Production: On a larger scale, similar synthetic routes are employed with rigorous quality control measures to ensure the purity and consistency of the final product.

These methods leverage high-purity deuterium gas and advanced catalytic systems to achieve the desired isotopic enrichment .

Prazepam-D5 is primarily utilized in analytical chemistry as an internal standard for quantifying prazepam in various biological matrices. Its unique mass spectrometric signature allows for precise measurements, making it invaluable in pharmacokinetic studies and drug monitoring . Additionally, it serves as a reference standard in research settings.

Prazepam-D5 exhibits interactions similar to those of prazepam with various substances:

  • Drug Interactions: It may interact with cimetidine and alcohol, enhancing adverse effects such as sedation and impaired performance.
  • Biochemical Interactions: The compound interacts with enzymes and proteins involved in GABAergic signaling pathways, influencing cellular processes related to neurotransmission .

Several compounds are structurally similar to Prazepam-D5. Here’s a comparison highlighting its uniqueness:

CompoundDescriptionUnique Features
Diazepam-D5Deuterated form of diazepamUsed as an internal standard in various assays
Nordiazepam-D5Deuterated derivative of nordiazepamSimilar application in mass spectrometry
Oxazepam-D5Deuterated oxazepamAlso serves as an internal standard

Prazepam-D5 is unique due to its specific application in accurately quantifying prazepam levels in biological samples, aided by its distinct isotopic signature that differentiates it from other benzodiazepine derivatives .

Prazepam-D5, a deuterated analog of the benzodiazepine prazepam, emerged as a critical tool in analytical chemistry following the widespread clinical use of its parent compound. Prazepam itself was developed in the 1960s by Warner-Lambert as a long-acting anxiolytic agent. The deuterated form originated from the need for stable isotopically labeled internal standards in mass spectrometry, particularly for quantifying benzodiazepines in biological matrices. The substitution of five hydrogen atoms with deuterium at the phenyl ring (positions 2, 3, 4, 5, and 6) preserves pharmacological inertness while enabling precise differentiation from non-deuterated prazepam during analytical procedures. This development aligns with broader trends in deuterated drug synthesis, as exemplified by patents such as CN103204819A, which describe methods for producing deuterated benzodiazepine analogs using deuterated chloroform and potassium carbonate.

Classification and Relationship to Benzodiazepine Compounds

Prazepam-D5 belongs to the 1,4-benzodiazepine class, characterized by a benzene ring fused to a diazepine moiety. Its core structure (C₁₉H₁₂D₅ClN₂O) mirrors prazepam (C₁₉H₁₇ClN₂O), with deuterium substitution exclusively at the phenyl group. As a prodrug, it shares metabolic pathways with prazepam, undergoing hepatic conversion to active metabolites like desmethyldiazepam (nordazepam). The structural relationship to other benzodiazepines is illustrated below:

CompoundR₁ SubstituentR₃ SubstituentDeuterium Positions
Prazepam-D5CyclopropylmethylClPhenyl-D5
DiazepamMethylClNone
NordazepamHClNone

This structural modification does not alter its GABA-A receptor binding affinity but significantly impacts its mass spectrometric properties.

Significance in Analytical Chemistry and Research

The primary utility of prazepam-D5 lies in its role as an internal standard for quantifying benzodiazepines in biological samples. Its deuterium labeling minimizes isotopic interference in techniques such as:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used to achieve limits of detection (LOD) as low as 0.1 ng/mL in urine and plasma.
  • Gas chromatography-mass spectrometry (GC-MS): Enhances accuracy in forensic toxicology by distinguishing prazepam from matrix effects.

Studies demonstrate its effectiveness in multi-analyte panels, where it improves recovery rates (94–102%) and reduces ion suppression in electrospray ionization.

Molecular Structure and Formula

Prazepam-D5 represents a deuterated analog of prazepam, characterized by the molecular formula C19H12ClD5N2O [1] [2] [3]. This compound belongs to the 1,4-benzodiazepine class, featuring a seven-membered diazepine ring fused to a benzene ring system [14]. The molecular weight of Prazepam-D5 is 329.83-329.84 grams per mole, which is approximately 5 atomic mass units higher than its non-deuterated counterpart due to the substitution of five hydrogen atoms with deuterium [2] [3].

The structural framework consists of a central 1,4-benzodiazepine ring system with specific substituents that define its chemical identity [1] [7]. The compound features a chlorine atom at position 7 of the benzene ring, a cyclopropylmethyl group attached to the nitrogen at position 1, and a phenyl ring at position 5 where the deuteration occurs [3] [7]. The five deuterium atoms are specifically located at positions 2, 3, 4, 5, and 6 of the phenyl ring, replacing the corresponding hydrogen atoms [7].

The Chemical Abstracts Service registry number for Prazepam-D5 is 152477-89-9, distinguishing it from the parent compound prazepam which bears the registry number 2955-38-6 [1] [2] [20]. The structural representation in SMILES notation is [2H]c1c([2H])c([2H])c(C2=NCC(=O)N(CC3CC3)c4ccc(Cl)cc24)c([2H])c1[2H], clearly indicating the deuterium substitutions [7].

PropertyValueReference
Molecular FormulaC19H12ClD5N2O [1] [2] [3]
Molecular Weight329.83-329.84 g/mol [2] [3]
CAS Registry Number152477-89-9 [1] [2]
PubChem CID56845876 [1]
MDL NumberMFCD00673307 [2]

Physical Properties

Appearance and Crystalline Characteristics

Prazepam-D5 manifests as a white to off-white crystalline powder under standard conditions [3] [5]. This crystalline form represents the solid-state organization of the molecules, where the benzodiazepine framework adopts a specific three-dimensional arrangement [3]. The crystalline nature of the compound is confirmed through various analytical techniques including infrared spectroscopy and nuclear magnetic resonance spectroscopy, which correspond to the expected structural characteristics [3] [5].

Melting Point (146 ± 3°C)

The melting point of Prazepam-D5 is precisely determined to be 146 ± 3 degrees Celsius [3] [5]. This thermal property represents the temperature at which the crystalline lattice structure transitions from the solid phase to the liquid phase under standard atmospheric pressure [3] [5]. The narrow temperature range of ± 3 degrees Celsius indicates the high purity and homogeneity of the crystalline material [3] [5].

Compared to the non-deuterated prazepam, which exhibits a melting point of 145-146 degrees Celsius [22], the deuterated analog shows virtually identical thermal behavior. This similarity reflects the fact that deuterium substitution, while affecting molecular mass, does not significantly alter the intermolecular forces responsible for crystal lattice stability [17]. The deuterium isotope effect on melting point is minimal in this case, consistent with the general observation that deuteration has subtle effects on physical properties when the deuterated positions are not directly involved in hydrogen bonding within the crystal structure [17].

Solubility in Various Solvents

Prazepam-D5 demonstrates specific solubility characteristics in various solvents, which are crucial for its analytical applications [3] [7]. The compound is readily soluble in methanol, forming clear and colorless solutions that are suitable for ultraviolet spectroscopic analysis [3] [5]. This solubility in methanol is particularly important for the preparation of calibrated reference standards used in analytical chemistry [3] [7].

The compound is also soluble in acetonitrile, another polar aprotic solvent commonly employed in liquid chromatography applications [1] [7]. Commercial preparations of Prazepam-D5 are available as solutions in both methanol and acetonitrile at concentrations ranging from 0.1 to 100 milligrams per milliliter [1] [7]. These pre-prepared solutions facilitate the use of the compound as an internal standard in mass spectrometry and high-performance liquid chromatography methods [1] .

In aqueous systems, the solubility of deuterated benzodiazepines generally follows patterns similar to their non-deuterated analogs, with limited water solubility due to the hydrophobic nature of the aromatic ring systems [10]. The deuterium substitution on the phenyl ring does not significantly alter the overall hydrophobic character of the molecule, maintaining similar solubility profiles in polar and non-polar solvent systems [10].

Chemical Reactivity and Stability

Prazepam-D5 exhibits enhanced chemical stability compared to its non-deuterated counterpart due to the kinetic isotope effect associated with carbon-deuterium bond cleavage [8] [9] [10]. The primary deuterium kinetic isotope effect results from the higher activation energy required for C-D bond breaking compared to C-H bond breaking, with theoretical ratios (kH/kD) potentially reaching values of 6-9 under physiological conditions [8] [10].

The deuterium substitution at the phenyl ring positions creates a more stable molecular framework that resists metabolic degradation pathways involving aromatic hydroxylation [8] [9]. This enhanced stability is particularly relevant for cytochrome P450-mediated oxidative reactions, where the deuterated positions experience reduced rates of metabolic transformation [8] [10]. The kinetic isotope effect can lead to altered metabolic profiles, potentially redirecting biotransformation pathways toward alternative metabolic routes [9] [10].

Chemical reactivity studies indicate that Prazepam-D5 undergoes similar types of chemical transformations as the parent compound, including oxidation, reduction, and substitution reactions . However, the rates of these reactions are typically slower when they involve cleavage of C-D bonds at the deuterated phenyl positions [8]. Oxidation reactions can form N-oxide derivatives, while reduction processes may yield desmethyl derivatives through demethylation pathways .

The stability of Prazepam-D5 under various storage conditions has been confirmed through accelerated stability studies [3] [5]. The compound maintains its chemical integrity when stored at temperatures between 2-8 degrees Celsius, with minimal degradation observed over extended periods [3] [7]. The isotopic purity remains stable, with deuterium-hydrogen exchange occurring at negligible rates under normal storage conditions [3] [5].

Structural Comparison with Non-Deuterated Prazepam

The structural comparison between Prazepam-D5 and non-deuterated prazepam reveals specific differences arising from isotopic substitution while maintaining the fundamental benzodiazepine framework [1] [12] [13]. Both compounds share the identical core structure consisting of the 1,4-benzodiazepine ring system with a chlorine substituent at position 7, a cyclopropylmethyl group at nitrogen-1, and a phenyl ring at position 5 [12] [13] [20].

The primary structural distinction lies in the phenyl ring substitution pattern, where Prazepam-D5 contains deuterium atoms at all five positions (2, 3, 4, 5, and 6) of the phenyl ring, while prazepam contains hydrogen atoms at these positions [1] [3] [7]. This isotopic substitution results in a molecular weight increase from 324.80 grams per mole for prazepam to 329.83-329.84 grams per mole for Prazepam-D5 [2] [12] [22].

PropertyPrazepamPrazepam-D5
Molecular FormulaC19H17ClN2OC19H12ClD5N2O
Molecular Weight (g/mol)324.80329.83-329.84
CAS Number2955-38-6152477-89-9
Deuterium Atoms05
Deuteration PositionNonePhenyl ring (positions 2,3,4,5,6)

The three-dimensional conformational characteristics remain essentially unchanged between the two compounds [10] [14]. Both molecules adopt similar spatial arrangements of the benzodiazepine ring system, maintaining the same pharmacophore geometry that is characteristic of 1,4-benzodiazepines [14] [16]. The deuterium substitution does not significantly alter the overall molecular shape or size, ensuring that the deuterated analog serves as an appropriate internal standard for analytical applications [7].

The electronic properties show minimal differences between the two compounds [10]. Deuterium substitution can cause slight changes in molecular polarity, with deuterated compounds sometimes exhibiting reduced hydrophobicity compared to their hydrogen analogs [10]. However, these effects are generally small and do not significantly impact the fundamental chemical behavior of the molecule [10].

Nuclear magnetic resonance spectroscopic analysis reveals the most pronounced differences between the compounds [3] [26]. The deuterated phenyl ring carbons show characteristic isotope shifts in carbon-13 nuclear magnetic resonance spectra, while the deuterium nuclei themselves can be observed in deuterium nuclear magnetic resonance experiments [3] [26]. These spectroscopic differences provide definitive confirmation of the deuteration pattern and isotopic purity [3] [5].

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for Prazepam-D5 is 7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one [3] [7]. This systematic name precisely describes the molecular structure, indicating the positions of all substituents and the specific locations of deuterium atoms [3] [7].

The nomenclature follows standard IUPAC conventions for benzodiazepine derivatives, with the base name "1,4-benzodiazepin-2-one" indicating the seven-membered diazepine ring fused to a benzene ring with a ketone functionality at position 2 [7]. The "3H" designation specifies the tautomeric form with a hydrogen atom at position 3 [7]. The "7-chloro" prefix indicates the chlorine substituent on the benzene ring, while "1-(cyclopropylmethyl)" describes the substituent at nitrogen-1 [3] [7].

The term "5-(2,3,4,5,6-pentadeuteriophenyl)" specifically identifies the phenyl ring at position 5 and clearly indicates that all five aromatic hydrogen atoms have been replaced with deuterium [3] [7]. This precise nomenclature is essential for distinguishing between different isotopic analogs and ensuring accurate identification in chemical databases and regulatory documentation [3] [7].

Identifier TypePrazepam-D5
IUPAC Name7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
InChIInChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D
InChI KeyMWQCHHACWWAQLJ-BLFWZAHRSA-N
SMILES[2H]c1c([2H])c([2H])c(C2=NCC(=O)N(CC3CC3)c4ccc(Cl)cc24)c([2H])c1[2H]

Additional chemical identifiers include various database-specific codes and registry numbers [1] [2] [3]. The PubChem Compound Identifier (CID) is 56845876, providing access to comprehensive chemical information in the PubChem database [1]. The MDL number MFCD00673307 serves as a unique identifier in the MDL chemical database system [2]. The compound is also classified under DEA schedule 2764 CIV, reflecting its controlled substance status similar to other benzodiazepine derivatives [3] [5].

XLogP3

3.6

Dates

Modify: 2023-08-15

Explore Compound Types